![molecular formula C3H4N4OS B1418187 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime CAS No. 25306-05-2](/img/structure/B1418187.png)

5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime

Descripción general

Descripción

5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime is a compound that belongs to the thiadiazole family . Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Compounds bearing the thiadiazole motif are fairly common in pharmacology .

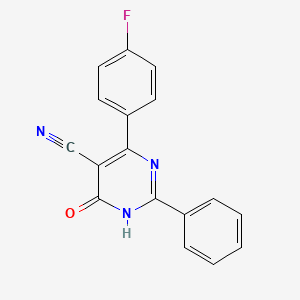

Synthesis Analysis

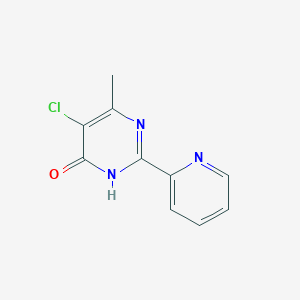

The synthesis of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime involves a three-step process . The compounds are synthesized efficiently in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime is elucidated using various spectral and elemental analyses .Chemical Reactions Analysis

The synthesis of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime involves an O2 oxidative S–N bond formation . This protocol is free of metal, catalyst, and iodine, and it results in excellent to good yields .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime can be determined using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Aplicaciones Científicas De Investigación

Synthesis and Properties

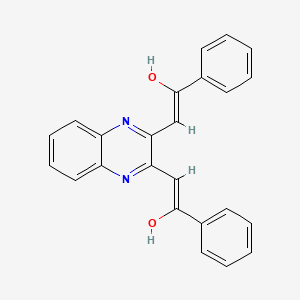

- 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime, as part of the thiadiazole family, is used in the synthesis of various complex compounds. For example, it participates in the Cornforth rearrangement and forms compounds suitable for the extraction of α-amino acids (Prokhorova et al., 2010).

Chemical Reactions and Derivatives

- This compound is involved in sequential condensation and I2-mediated oxidative C–O/C–S bond formation, leading to the synthesis of various diazole derivatives (Niu et al., 2015).

- It is also used to obtain novel thiadiazoles containing oxime ether moiety through reactions with different aldehydes (Cao, 2013).

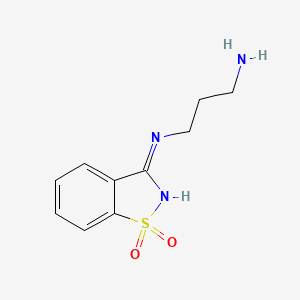

Biological and Pharmaceutical Significance

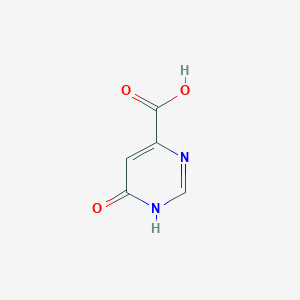

- Derivatives of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime are explored for their biological, pharmaceutical, and medicinal applications, such as antimicrobial properties (Alrammahi et al., 2017).

- Specific derivatives have demonstrated moderate antimicrobial activity in in vitro studies (Govori et al., 2014).

Chemical Transformations

- The compound participates in various chemical transformations, leading to the creation of diverse derivatives with potential applications in health sciences and pharmaceutics (Makwane et al., 2018).

Direcciones Futuras

The future directions for 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime could involve further evaluation of its potential as a urease inhibitor . Additionally, the development of novel and more effective anticancer therapeutics is an urgent task , and thiadiazole derivatives could serve as potential anticancer agents .

Propiedades

IUPAC Name |

(NE)-N-[(5-amino-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4OS/c4-3-7-6-2(9-3)1-5-8/h1,8H,(H2,4,7)/b5-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLKJYHRBBXHCF-ORCRQEGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N/O)\C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B1418106.png)

![(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide](/img/structure/B1418108.png)

![Ethyl 3-(1-methyl-2-(((4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)methyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1418112.png)

![ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate](/img/structure/B1418117.png)

![4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one](/img/structure/B1418119.png)

![(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-acetic acid](/img/structure/B1418120.png)

![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)

![2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione](/img/structure/B1418125.png)